molecular formula C7H5ClN2O2S B13619848 2-Chloro-3-cyanobenzenesulfonamide

2-Chloro-3-cyanobenzenesulfonamide

Cat. No.: B13619848
M. Wt: 216.65 g/mol
InChI Key: SWRPVEINEBNVEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-cyanobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a chloro group, a cyano group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyanobenzene-1-sulfonamide typically involves the reaction of 2-chloro-3-cyanobenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-chloro-3-cyanobenzene-1-sulfonamide may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyanobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-3-cyanobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-cyanobenzene-1-sulfonamide
  • 2-Chloro-3-nitrobenzene-1-sulfonamide
  • 2-Chloro-3-methylbenzene-1-sulfonamide

Uniqueness

2-Chloro-3-cyanobenzene-1-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

2-chloro-3-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12)

InChI Key

SWRPVEINEBNVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)C#N

Origin of Product

United States

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